molecular formula C10H17NO2 B7987762 (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid CAS No. 794499-96-0

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid

Cat. No.: B7987762
CAS No.: 794499-96-0
M. Wt: 183.25 g/mol
InChI Key: WBAFZRWAQJBNFG-KTOWXAHTSA-N
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Description

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid (CAS: 80875-98-5) is a bicyclic indole derivative with a stereospecific methyl group at the 2S position of its octahydroindole core. Its IUPAC name is (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid . This compound is a critical intermediate in synthesizing trandolapril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension .

Synthesis: The synthesis involves multiple steps:

Preparation of 3-chloro-2-aminopropionic acid methyl ester hydrochloride using PCl₅ and CH₂Cl₂.

Formation of 3-chloro-2-acetylamino-propionic acid methyl ester via acetylation.

Cyclization with 1-pyrrolocyclohexene in DMF to yield 2,3,4,5,6,7-hexahydro-1H-indole-2-carboxylic acid.

Hydrogenation with Pd/C in methanol to produce the final octahydro structure .

Properties

IUPAC Name

(2S)-2-methyl-1,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-10(9(12)13)6-7-4-2-3-5-8(7)11-10/h7-8,11H,2-6H2,1H3,(H,12,13)/t7?,8?,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAFZRWAQJBNFG-KTOWXAHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CCCCC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC2CCCCC2N1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10705312
Record name (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

794499-96-0
Record name (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10705312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Synthesis via Cyclohexenyl Pyrrolidine and 3-Halo-L-Serine Condensation

A patent-published method (CN101544593A) outlines a five-step synthesis starting from 1-(1-cyclohexen-1-yl)-pyrrolidine (II ) and 3-halo-L-serine (III ) (Figure 1) .

Step 1: Condensation Reaction
In nonpolar solvents like dimethylformamide (DMF), II and III react at 20–30°C with a 1:1–1.2 molar ratio. The solvent volume is maintained at 1–10 times the combined mass of reactants to ensure solubility. This step yields the intermediate IV , where R₁ = C₁–C₄ alkyl/benzyl and R₂ = acetyl/tert-butoxycarbonyl (Boc) .

Step 2: Cyclization
Intermediate IV undergoes cyclization in boiling hydrochloric acid, facilitating intramolecular amide bond formation. The reaction proceeds via acid-catalyzed dehydration, forming the bicyclic indole framework .

Step 3: Catalytic Hydrogenation
The cyclized product is hydrogenated in glacial acetic acid using Pd/C (0.1–5 MPa H₂). This step saturates residual double bonds, achieving the octahydroindole structure. Palladium catalysts are preferred for their high activity and selectivity .

Step 4: Recrystallization
Final purification via recrystallization in mixed solvents (e.g., ethanol/water) yields the target compound with >98% enantiomeric excess (ee). The total yield across steps is 65–72%, significantly higher than traditional multistep routes .

Fischer Indole Synthesis with Catalytic Hydrogenation

The Fischer indole synthesis, adapted for 2-methyloctahydroindole derivatives, involves:

  • Phenylhydrazine Condensation : Reaction of methylated cyclohexanone derivatives with phenylhydrazine under acidic conditions (HCl/AcOH) forms the indole precursor .

  • Cyclization : Thermal or acid-catalyzed ring closure generates the unsaturated indole intermediate.

  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ 1–3 atm) in ethanol reduces the indole to the octahydro form. This method achieves 50–60% yield but requires careful control to avoid over-reduction .

Oxazolidinone-Mediated Enantioselective Synthesis

An improved PMC-published route utilizes trichloromethyloxazolidinone derivatives to enforce stereochemical control (Figure 2) :

Key Steps :

  • Oxazolidinone Formation : (S)-indoline-2-carboxylic acid reacts with trichloroacetaldehyde in acetic acid, forming a diastereomeric oxazolidinone mixture. Selective crystallization isolates the (2R,3aS,7aS)-isomer .

  • α-Alkylation : The oxazolidinone undergoes diastereoselective alkylation with methyl iodide (KHMDS, THF, −78°C), introducing the 2-methyl group with >99% de .

  • Hydrogenolysis : PtO₂-catalyzed hydrogenation (60°C, 24 h) in acetic acid cleaves the oxazolidinone and reduces the ring, yielding the target compound in 85% ee .

Intramolecular Diels-Alder Reaction of 2-Amidofurans

A novel approach reported in J. Org. Chem. employs hydroxy enynes as dienophiles :

  • Furan Synthesis : 2-Amidofurans are prepared from L-serine derivatives via Sonogashira coupling.

  • Cycloaddition : Heating in toluene (110°C, 12 h) induces an intramolecular Diels-Alder reaction, forming the octahydroindole core with axial chirality.

  • Post-Functionalization : Carboxylic acid introduction via ozonolysis and oxidation completes the synthesis. Yields reach 40–50%, but the method offers rapid access to complex stereochemistry .

Analytical Characterization and Comparative Data

Physical Properties :

PropertyValueSource
Molecular FormulaC₁₀H₁₇NO₂
Molecular Weight183.25 g/mol
Specific Rotation ([α]D²⁵)+34.5° (c=1, CH₃OH)
Melting Point198–200°C

Spectroscopic Data :

  • ¹H NMR (400 MHz, D₂O): δ 3.21 (m, 1H, CH), 2.98 (dd, J=10.4 Hz, 1H), 2.30–1.40 (m, 12H, CH₂) .

  • ¹³C NMR : 178.9 (COOH), 56.7 (C-2), 42.3–22.1 (aliphatic carbons) .

Applications in Pharmaceutical Synthesis

The compound serves as a key intermediate in:

  • Trandolapril Synthesis : ACE inhibitors require the (2S,3aR,7aS)-stereoisomer for binding to zinc-dependent peptidases .

  • Peptide Mimetics : Conformationally restricted proline analogues enhance proteolytic stability in drug candidates .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Synthesis of Angiotensin-Converting Enzyme Inhibitors

One of the primary applications of (2S)-2-methyloctahydro-1H-indole-2-carboxylic acid is its use as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. ACE inhibitors are crucial in treating hypertension and heart failure. The compound serves as a precursor for the synthesis of various ACE inhibitors, including perindopril and trandolapril, which are widely used in clinical settings for their effectiveness in lowering blood pressure and improving cardiovascular health .

Development of Integrase Inhibitors

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including this compound, as inhibitors of HIV-1 integrase. Integrase is a key enzyme in the HIV lifecycle, and inhibitors targeting this enzyme can effectively impede viral replication. Compounds derived from indole-2-carboxylic acid have demonstrated significant inhibitory activity against integrase, with some derivatives achieving IC50 values as low as 0.13 μM, indicating strong potential for development as antiretroviral therapies .

Antiviral Properties

The antiviral properties of this compound derivatives have been extensively studied. These compounds have been shown to inhibit the strand transfer activity of HIV-1 integrase by chelating magnesium ions at the active site, which is essential for the enzyme's function. The binding interactions between these compounds and integrase have been characterized using molecular docking studies, revealing that structural modifications can enhance their inhibitory potency .

Anti-Cancer Mechanisms

Indole derivatives, including those related to this compound, have also been investigated for their anti-cancer properties. Various studies suggest that these compounds may exhibit distinctive mechanisms against cancer cells through multiple molecular targets. The exploration of these compounds in cancer research highlights their versatility and potential as therapeutic agents .

Case Studies

Study Application Findings
US Patent US6559318B1Synthesis of ACE InhibitorsDescribes methods for producing octahydro-1H-indole-2-carboxylic acid as an important intermediate for trandolapril synthesis .
PMC Article 10945512HIV Integrase InhibitionCompound 17a derived from indole-2-carboxylic acid exhibited IC50 of 3.11 μM against integrase .
PMC Article 10745497Novel HIV Integrase InhibitorsStructural optimizations led to derivative 20a with an IC50 of 0.13 μM, demonstrating enhanced activity against HIV .
MDPI Article 1420-3049Anti-Cancer ActivityIndole derivatives show potential anti-cancer mechanisms associated with various molecular targets .

Mechanism of Action

The mechanism of action of (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and mood regulation .

Comparison with Similar Compounds

Key Properties :

  • Molecular formula: C₉H₁₅NO₂
  • Molecular weight: 169.22 g/mol
  • Melting point: 270°C (crystalline powder) .

Comparison with Structural Analogues

Structural and Functional Differences

Compound Structure Key Features Applications References
(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid Bicyclic octahydroindole with 2S-methyl and carboxylic acid Stereospecific, high thermal stability (mp 270°C) Pharmaceutical intermediate (trandolapril)
Indole-2-carboxylic acid Monocyclic indole with carboxylic acid at C2 Simpler structure (mp 205–209°C) Organic synthesis, ligand in catalysis
(2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid HCl Hydrochloride salt of the target compound Enhanced solubility, molecular weight 205.09 g/mol Improved bioavailability in drug formulations
Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride Ester derivative with methyl group Increased lipophilicity (mp not reported) Synthetic intermediate for amide formation
5-Methoxyindole-2-carboxylic acid Indole with methoxy and carboxylic acid substituents Electron-rich aromatic system (mp 208–210°C) Precursor for bioactive heterocycles

Spectroscopic Characterization

  • NMR and MS : The target compound is characterized by distinct ¹H-NMR signals for the octahydroindole core (δ 1.2–2.8 ppm for methylene/methyl groups) and carboxylic acid (δ 12.1 ppm) . Indole-2-carboxylic acid shows aromatic protons at δ 7.0–7.8 ppm .
  • Purity : The target compound is ≥98% pure (GC/TLC), critical for pharmaceutical applications .

Pharmacological Relevance

  • Trandolapril Intermediate : The bicyclic structure enhances binding to ACE, reducing blood pressure .
  • Indole-2-carboxylic Acid Derivatives : Used in antimicrobial and anticancer agents. For example, 3-formylindole-2-carboxylate derivatives exhibit activity against tyrosine kinases .

Challenges and Limitations

  • Stereochemical Complexity : The target compound requires chiral catalysts (e.g., Pd/C) for enantioselective synthesis .
  • Stability : Indole-2-carboxylic acid derivatives are prone to decomposition under prolonged heating (>10 hours) .

Biological Activity

(2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid, a derivative of indole, has garnered attention for its potential biological activities, particularly in the context of HIV-1 integrase inhibition and other therapeutic applications. This article explores the compound's biological activity, detailing its mechanisms, structure-activity relationships (SAR), and relevant case studies.

The compound features an indole core with a carboxylic acid functional group, which is crucial for its biological activity. The indole nucleus is known to chelate metal ions, particularly magnesium ions, which are essential for the catalytic activity of various enzymes, including HIV-1 integrase. The binding of this compound to the active site of integrase inhibits the strand transfer process critical for viral replication.

Key Mechanism Insights:

  • Chelation : The indole core and carboxyl group chelate two Mg²⁺ ions within the active site of integrase .
  • Inhibition : The compound has shown significant inhibitory effects on HIV-1 integrase, with IC50 values indicating potent antiviral activity .

Inhibition of HIV-1 Integrase

Recent studies have demonstrated that derivatives of indole-2-carboxylic acid exhibit robust inhibitory effects against HIV-1 integrase. For instance, compound derivatives have been synthesized and evaluated for their IC50 values, showcasing varying degrees of efficacy.

CompoundIC50 (μM)Notes
312.41Highest activity among initial compounds tested .
20a0.13Significant improvement in inhibition compared to controls .
17a3.11Effective against integrase with notable binding interactions .

These results indicate that structural modifications can enhance the inhibitory potency of the indole derivatives.

Structure-Activity Relationship (SAR)

The SAR studies reveal that specific modifications to the indole ring significantly influence biological activity. For example:

  • C6 Halogenation : Introduction of halogenated benzene rings at the C6 position has been associated with improved binding affinity to viral DNA through π–π stacking interactions .
  • C3 Branching : Adding longer branches at the C3 position enhances interactions with hydrophobic cavities near the integrase active site .

Case Study 1: Indole Derivatives as Integrase Inhibitors

In a comprehensive study, a series of indole-2-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit HIV-1 integrase. The most promising compound, derivative 20a, exhibited an IC50 value of 0.13 μM, demonstrating its potential as a novel integrase strand transfer inhibitor (INSTI) . The study highlighted the importance of optimizing structural features to enhance antiviral efficacy.

Case Study 2: Dual Inhibition Mechanisms

Another investigation focused on dual inhibitors targeting both Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO). Some derivatives showed low micromolar IC50 values against both enzymes, indicating their potential in tumor immunotherapy . This underscores the versatility of indole derivatives beyond antiviral applications.

Q & A

Basic: What are the standard synthetic routes for (2S)-2-Methyloctahydro-1H-indole-2-carboxylic acid, and how are stereochemical outcomes controlled?

Methodological Answer:
Synthesis typically involves multi-step cyclization and stereoselective reactions. For example, indole derivatives are often synthesized via condensation of substituted amines with cyclic ketones, followed by stereocontrolled alkylation. Reagents like chloroacetic acid and sodium acetate in refluxing acetic acid (Method b in Scheme 2, ) can facilitate ring closure. Stereochemical control is achieved using chiral auxiliaries or asymmetric catalysis. For instance, chiral ligand-exchange chromatography has been employed to resolve enantiomers of octahydroindole-2-carboxylic acid derivatives .

Advanced: How can researchers address conflicting data on the physical properties (e.g., melting point, solubility) of this compound?

Methodological Answer:
Discrepancies in reported physical properties (e.g., missing data in ) require systematic validation. Researchers should:

  • Perform differential scanning calorimetry (DSC) to determine melting points.
  • Use shake-flask or HPLC methods to measure solubility in solvents like water, DMSO, or ethanol.
  • Cross-reference computational predictions (e.g., using LogP values from ) with experimental results.
  • Publish detailed protocols to standardize measurement conditions and minimize variability .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy : Confirm stereochemistry and ring structure via coupling constants (e.g., 1^1H and 13^{13}C NMR).
  • X-ray Crystallography : Resolve absolute configuration using single-crystal data (e.g., InChIKey in ).
  • HPLC-MS : Assess purity (>95% as per ) and detect impurities.
  • Chiral Chromatography : Separate enantiomers using columns like Chiralpak® IA with hexane-isopropanol mobile phases .

Advanced: How can computational modeling aid in understanding the compound's interactions in biological systems?

Methodological Answer:

  • Docking Studies : Use SMILES strings ( ) to model binding to enzymes or receptors.
  • Molecular Dynamics Simulations : Predict stability in aqueous environments using calculated properties (e.g., topological polar surface area = 49.3 Ų, ).
  • QSAR Modeling : Correlate structural features (e.g., hydrogen bond donors/acceptors) with bioactivity data from alkaloid analogs ( ) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Solid Form : Store at -20°C in dark, sealed containers under inert gas ( ).
  • Solutions : Dissolve in anhydrous DMSO and store at -80°C for ≤1 year ().
  • Handling : Use desiccators to prevent hygroscopic degradation and monitor stability via periodic HPLC analysis .

Advanced: What strategies resolve contradictions in stereochemical assignments reported for octahydroindole derivatives?

Methodological Answer:

  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to validate configurations.
  • Residual Dipolar Couplings (RDCs) : Use NMR in anisotropic media to refine stereochemical models.
  • Crystallographic Data : Cross-check with Cambridge Structural Database entries (e.g., ’s InChIKey) .

Basic: How is the compound utilized in life sciences research?

Methodological Answer:

  • Enzyme Inhibition Studies : Acts as a rigid proline analog in peptide synthesis ( ).
  • Neuroscience Probes : Modulates neurotransmitter receptors due to its bicyclic structure ( ).
  • Drug Metabolite Synthesis : Serves as a precursor for isotopically labeled tracers .

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